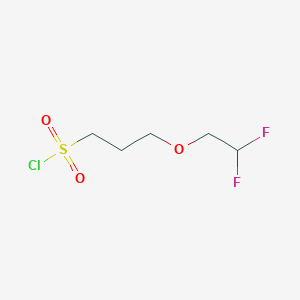

![molecular formula C16H11ClN2O2S B2930857 4-(2-氯-4-甲基苯基)-4H-苯并[b][1,4]噻嗪-2-腈 1,1-二氧化物 CAS No. 1206993-63-6](/img/structure/B2930857.png)

4-(2-氯-4-甲基苯基)-4H-苯并[b][1,4]噻嗪-2-腈 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” is a derivative of benzothiazine . Benzothiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They possess a nitrogen and sulfur atoms in a six-member ring, which is believed to be important for their antifungal, anticonvulsant, and antiviral activities .

Synthesis Analysis

The synthesis of benzothiazine derivatives can be achieved through various methods . For instance, Zia-ur-Rehman et al. synthesized a series of analogues of 4-hydroxy-N-(benzylidene)-2H-benzo[e][1,2]thiazine-3 carbohydrazide 1,1-dioxides . They performed N-alkylation of sodium saccharin with methyl chloroacetate in the presence of ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of benzothiazine derivatives can be analyzed using various spectroscopic techniques. For instance, pi-pi T-shaped interactions were displayed by PHE263 residue with the aromatic ring of benzothiazine 1,1 dioxide ring .Chemical Reactions Analysis

The chemical reactions involving benzothiazine derivatives can be complex and varied, depending on the specific substituents present on the benzothiazine ring .科学研究应用

便捷合成和生物活性

合成了一系列新颖的化合物,包括结构与4-(2-氯-4-甲基苯基)-4H-苯并[b][1,4]噻嗪-2-腈 1,1-二氧化物类似的化合物,以探索它们的生物活性。值得注意的是,一项研究证明了从超声介导的 N-烷基化开始合成潜在的生物活性衍生物,从而产生了评估了抗菌和 DPPH 自由基清除活性的化合物 (Zia-ur-Rehman 等,2009 年)。

绿色合成方法

已经对类似化合物的环境友好合成方法进行了研究,突出了可持续化学过程的重要性。例如,在无溶剂条件下使用微波辐射实现了苯并[b][1,4]噻嗪-4-腈的高效一步绿色合成,证明了该方案的优势,例如使用廉价催化剂、反应时间短和高产率 (Balwe 等,2016 年)。

药理学潜力

与4-(2-氯-4-甲基苯基)-4H-苯并[b][1,4]噻嗪-2-腈 1,1-二氧化物在结构上相关的化合物的药理学相关性在其抗微生物活性评估中很明显。各种合成方法已导致产生针对一系列细菌和真菌菌株进行测试的新型衍生物,揭示了中等到良好的抗微生物活性,并提出了潜在的治疗应用 (Abdelghani 等,2017 年)。

作用机制

未来方向

属性

IUPAC Name |

4-(2-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2S/c1-11-6-7-14(13(17)8-11)19-10-12(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVDXRWPIBGMBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

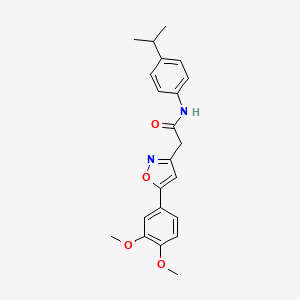

![N-Benzhydryl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2930774.png)

![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)

![(Z)-1-(4-methylbenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2930782.png)

![Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2930784.png)

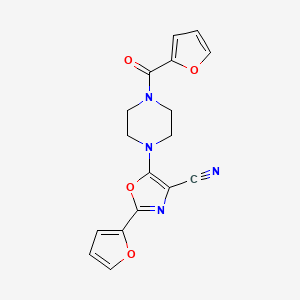

![(5-Chlorothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930787.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid](/img/structure/B2930789.png)

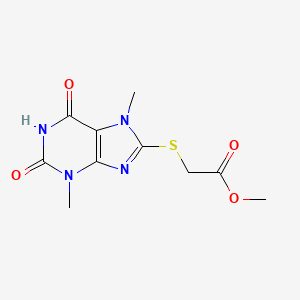

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2930790.png)

![N-[(3-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2930794.png)

![3-(3-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930795.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2930797.png)